Stannane, dichlorodidodecyl-
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Overview
Description
Dichlorodidodecylstannane is an organotin compound with the molecular formula C24H50Cl2Sn. It is characterized by the presence of two dodecyl groups and two chlorine atoms bonded to a central tin atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biocidal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodidodecylstannane can be synthesized through the reaction of tridodecylaluminium with tin(IV) chloride in the presence of dibutyl ether. The reaction is typically carried out at a temperature of 50°C for approximately 0.75 hours . The general reaction scheme is as follows:
3C12H25Al+SnCl4→C24H50Cl2Sn+AlCl3
Industrial Production Methods: Industrial production of dichlorodidodecylstannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dichlorodidodecylstannane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The chlorine atoms in dichlorodidodecylstannane can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent at room temperature.
Reduction: Sodium borohydride in an alcohol solvent at low temperatures.
Substitution: Alkyl or aryl halides in the presence of a base, such as potassium carbonate, at elevated temperatures.
Major Products:
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
Dichlorodidodecylstannane has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential biocidal properties, particularly against marine organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism of action of dichlorodidodecylstannane involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. In the context of its biocidal properties, dichlorodidodecylstannane disrupts the cell membranes of marine organisms, leading to their demise .
Comparison with Similar Compounds
Dichlorodibutylstannane: Similar in structure but with shorter alkyl chains.
Dichlorodiphenylstannane: Contains phenyl groups instead of alkyl chains.
Dichlorodimethylstannane: Contains methyl groups instead of dodecyl chains.
Uniqueness: Dichlorodidodecylstannane is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to interact with biological membranes, making it particularly effective as a biocidal agent .
Properties
CAS No. |
5827-58-7 |
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Molecular Formula |
C24H50Cl2Sn |
Molecular Weight |
528.3 g/mol |
IUPAC Name |
dichloro(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2ClH.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;/h2*1,3-12H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
YREAYUWMESCMHJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(Cl)Cl |
Origin of Product |
United States |
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